molecular formula C26H26N4O4S B2938214 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 688356-40-3

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2938214
CAS RN: 688356-40-3
M. Wt: 490.58
InChI Key: NDBWDKKJTXSVTN-UHFFFAOYSA-N
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Description

The compound “2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolinone and quinazolinone derivatives are synthesized through various methods. For instance, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air, a process known as the Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is a key factor in their biological activity. The structure typically includes a quinazoline core, which can be modified with various substituents to create a wide range of compounds with different properties .


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives participate in a variety of chemical reactions, largely due to the reactivity of the quinazoline core . These reactions can be used to synthesize a wide range of compounds with diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives are influenced by their molecular structure and the specific substituents they contain . These properties can impact their solubility, stability, and reactivity, which in turn can affect their biological activity and pharmacokinetics .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with quinazoline and quinazolinone derivatives depend on their specific structure and biological activity . As with all chemicals, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The future of research in quinazoline and quinazolinone derivatives is promising, with many potential applications in medicinal chemistry . Continued investigation into the synthesis, biological activity, and mechanism of action of these compounds will likely lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-34-19-11-9-17(10-12-19)27-24(31)16-35-26-29-23-8-6-5-7-22(23)25(30-26)28-18-13-20(32-2)15-21(14-18)33-3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBWDKKJTXSVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

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